![molecular formula C9H13N4NaO7S B10861215 sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10861215.png)

sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

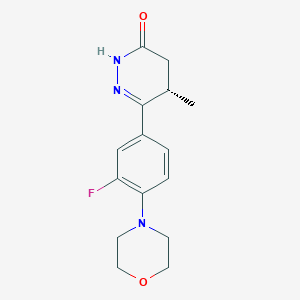

FPI-1523 (sodio) es un derivado de avibactam, un potente inhibidor de β-lactamasa. Es conocido por su fuerte actividad antibacteriana y su capacidad para inhibir enzimas β-lactamasa como CTX-M-15 y OXA-48, con constantes de disociación (Kd) de 4 nanomolar y 34 nanomolar, respectivamente . Además, FPI-1523 (sodio) inhibe la proteína de unión a penicilina 2 (PBP2) con una concentración inhibitoria media (IC50) de 3,2 micromolar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de FPI-1523 (sodio) implica la derivatización de avibactam. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.

Métodos de producción industrial: La producción industrial de FPI-1523 (sodio) probablemente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para mantener la eficacia y seguridad del compuesto para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: FPI-1523 (sodio) experimenta principalmente reacciones de inhibición con enzimas β-lactamasa. Forma un complejo estable con la enzima, previniendo la hidrólisis de los antibióticos β-lactámicos .

Reactivos y condiciones comunes: Las reacciones de inhibición suelen ocurrir en condiciones fisiológicas, con la presencia de enzimas β-lactamasa y FPI-1523 (sodio) en soluciones acuosas. Las reacciones se caracterizan por bajas concentraciones mínimas inhibitorias (MIC) y valores de IC50 .

Productos principales formados: El producto principal formado a partir de la reacción de FPI-1523 (sodio) con enzimas β-lactamasa es un complejo estable enzima-inhibidor, que neutraliza eficazmente la actividad de la enzima .

Aplicaciones Científicas De Investigación

FPI-1523 (sodio) tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

FPI-1523 (sodio) ejerce sus efectos al unirse al sitio activo de las enzimas β-lactamasa, formando un complejo estable que inhibe la actividad de la enzima. Esto previene la hidrólisis de los antibióticos β-lactámicos, restaurando así su eficacia antibacteriana . Los objetivos moleculares de FPI-1523 (sodio) incluyen enzimas β-lactamasa como CTX-M-15 y OXA-48, así como la proteína de unión a penicilina 2 (PBP2) .

Compuestos similares:

- Avibactam

- Ácido clavulánico

- Sulbactam

- Tazobactam

Comparación: FPI-1523 (sodio) es único en su alta potencia y actividad de amplio espectro contra las enzimas β-lactamasa. En comparación con avibactam, FPI-1523 (sodio) exhibe una actividad inhibitoria mejorada contra enzimas β-lactamasa específicas como CTX-M-15 y OXA-48 . Además, su capacidad para inhibir la proteína de unión a penicilina 2 (PBP2) lo distingue aún más de otros inhibidores de β-lactamasa .

Comparación Con Compuestos Similares

- Avibactam

- Clavulanic acid

- Sulbactam

- Tazobactam

Comparison: FPI-1523 (sodium) is unique in its high potency and broad-spectrum activity against β-lactamase enzymes. Compared to avibactam, FPI-1523 (sodium) exhibits enhanced inhibitory activity against specific β-lactamase enzymes such as CTX-M-15 and OXA-48 . Additionally, its ability to inhibit penicillin-binding protein 2 (PBP2) further distinguishes it from other β-lactamase inhibitors .

Propiedades

Fórmula molecular |

C9H13N4NaO7S |

|---|---|

Peso molecular |

344.28 g/mol |

Nombre IUPAC |

sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C9H14N4O7S.Na/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19;/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19);/q;+1/p-1/t6-,7+;/m1./s1 |

Clave InChI |

ACQISEUSOMBVGU-HHQFNNIRSA-M |

SMILES isomérico |

CC(=O)NNC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC(=O)NNC(=O)C1CCC2CN1C(=O)N2OS(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(prop-2-yn-1-yl)amine](/img/structure/B10861134.png)

![(4S,7R,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10861137.png)

![N-(2,5-Dimethyl-4-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamido)phenyl)-8-oxo-5,6,7,8-tetrahydro-1H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10861142.png)

![4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B10861163.png)

![O6-[4-(Azidomethyl)benzyl]guanine](/img/structure/B10861193.png)

![(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B10861208.png)